molecular formula C22H23NO5 B2833814 8-(Diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-1-benzopyran-4-one CAS No. 637751-78-1

8-(Diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-1-benzopyran-4-one

Cat. No. B2833814
CAS RN: 637751-78-1
M. Wt: 381.428
InChI Key: GQPQCJXHGVLEOY-UHFFFAOYSA-N
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Description

8-(diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-1-benzopyran-4-one is a member of isoflavones.

Scientific Research Applications

Antiarrhythmic and Antioxidant Effects

Research on derivatives of benzopyran and benzoxazine, which are structurally related to the compound , has shown promising antiarrhythmic effects against arrhythmias associated with ischemia-reperfusion injury. These compounds, including 2-Diethylamino-1-(5,7,8-trimethyl-2-phenyl-2,3-dihydro-benzo[1,4]oxazin-4-yl)-ethanone, exhibit combined class IB and class III antiarrhythmic properties. This suggests potential for development as antiarrhythmic agents with fewer proarrhythmic complications due to their multichannel "amiodarone-like" effect. Additionally, these compounds have been found to reduce malondialdehyde (MDA) content, indicating antioxidant properties that could contribute to heart recovery after ischemia-reperfusion (Koini et al., 2009).

Fluorescent Probes for Detection

Another study highlighted the development of novel 2-{2-[4-(N,N-diethylamino)–2–hydroxyphenyl]-1H–benzo[d]imidazol–6–yl}–2H–naphtho [1,2,3] fluorescent triazole derivatives from related chemical structures. These compounds absorb in the near-visible region and exhibit fluorescence in the blue and green regions, indicating potential as fluorescent probes for various applications, including the study of biological processes and materials science (Padalkar et al., 2015).

Anticancer Activity

Benzopsoralen derivatives, carrying either a hydroxymethyl or a diethylaminomethyl group, have shown marked antiproliferative effects in mammalian cells. This activity is attributed to their ability to inhibit topoisomerase II, especially upon UVA activation. These findings suggest potential applications in photochemotherapy and photopheresis for cancer treatment, providing a new model for studying topoisomerase inhibitors (Chilin et al., 1999).

Molecular Interaction Studies

The compound's related derivatives have been used to study molecular interactions, such as aminolysis and hydrolysis reactions, leading to novel chromones. These studies contribute to our understanding of chemical reactivity and could inform the synthesis of new materials or drugs (Jones, 1981).

properties

IUPAC Name

8-(diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-23(4-2)12-16-18(24)7-6-15-21(25)17(13-28-22(15)16)14-5-8-19-20(11-14)27-10-9-26-19/h5-8,11,13,24H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPQCJXHGVLEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(Diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-1-benzopyran-4-one
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8-(Diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-1-benzopyran-4-one
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8-(Diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-1-benzopyran-4-one
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8-(Diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-1-benzopyran-4-one
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8-(Diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-1-benzopyran-4-one
Reactant of Route 6
8-(Diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-1-benzopyran-4-one

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